2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol
Description
The compound 2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol (CAS RN: 2969415-89-0) is a tertiary alcohol with a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . It features a 4-methoxy-3,5-dimethylphenyl aromatic ring attached to a highly branched 3,3-dimethylbutan-2-ol moiety. The compound is commercially available with a purity of ≥95% and is supplied by Aobchem, a specialty chemical manufacturer .
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)14(5,15)12-7-10(3)13(16-6)11(4)8-12/h7-9,15H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUHKJRDHRJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-3,5-dimethylphenol with an appropriate alkyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Comparisons
(i) Steric and Electronic Effects
- The target compound’s tertiary alcohol and bulky aryl group contrast with 3-methyl-3-methoxybutanol, a smaller primary alcohol with a methoxy branch. The latter’s lower molecular weight (118.17 vs. 236.35) results in a lower boiling point (174°C) and higher volatility .
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine shares the same aromatic substituents but replaces the alcohol with a phosphorus center. This modification enhances electron-donating capacity, making it suitable for catalytic applications (e.g., cross-coupling reactions) .
(ii) Substituent Influence on Bioactivity
- While the target compound’s applications are unspecified, metsulfuron methyl ester demonstrates how methoxy and methyl groups on heterocycles (e.g., triazine rings) enhance herbicidal activity by optimizing binding to acetolactate synthase enzymes . This highlights the role of substituent positioning in functional specificity.
Research Findings and Implications
- Synthetic Challenges: The branched structure of 2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol may complicate synthesis due to steric hindrance during aryl coupling or alcohol protection steps. Similar challenges are noted for tris(4-methoxy-3,5-dimethylphenyl)phosphine, where multi-step functionalization of the aromatic ring is required .
- Thermal Stability : The absence of reported decomposition data for the target compound contrasts with metsulfuron methyl ester , which is designed for environmental stability. This gap warrants further study .
Biological Activity
2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutan-2-ol, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Its structure features a methoxy group and two methyl groups on a phenyl ring, contributing to its unique properties.
Pharmacological Properties
Numerous studies have investigated the pharmacological properties of this compound, highlighting its diverse biological activities:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. For instance, it demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures .
- Antimicrobial Activity : The compound has been tested against various bacterial strains and fungi. Results indicate that it possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Free Radical Scavenging : The presence of the methoxy and methyl groups enhances the electron-donating ability of the molecule, allowing it to effectively neutralize free radicals .
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antioxidant Properties : A study conducted on human liver cells demonstrated that treatment with this compound significantly reduced oxidative damage markers compared to untreated controls .
- Inflammation Model : In an animal model of arthritis, administration of this compound led to decreased joint swelling and pain scores, correlating with reduced inflammatory cytokine levels .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The results showed a notable improvement in infection resolution rates among patients treated with formulations containing this compound .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
